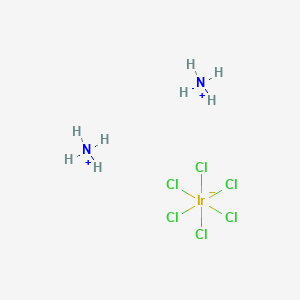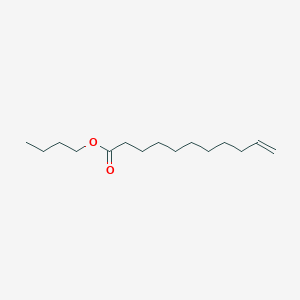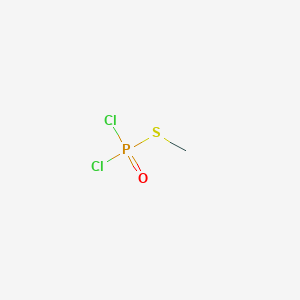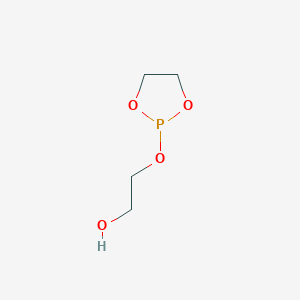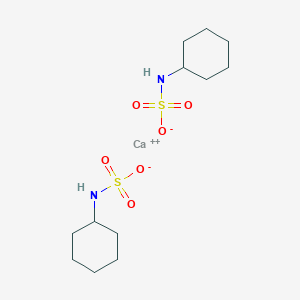
Calcium cyclamate
Übersicht
Beschreibung
Es wird häufig in Kombination mit anderen künstlichen Süßstoffen wie Saccharin verwendet, um den unangenehmen Geschmack beider Süßstoffe zu maskieren . Calciumcyclamat ist weniger teuer als die meisten Süßstoffe und ist hitzebeständig . Es ist das Calciumsalz der Cyclaminsäure (Cyclohexansulfaminsäure) .
Herstellungsmethoden
Calciumcyclamat wird durch Sulfonierung von Cyclohexylamin hergestellt, wobei Cyclohexylamin mit entweder Sulfaminsäure oder Schwefeltrioxid umgesetzt wird . Das industrielle Produktionsverfahren beinhaltet die Zugabe von reinem Natrium (Flocken oder Stäbe, suspendiert in einem Lösungsmittel) zu Cyclohexylamin, gefolgt von Abkühlen, Filtrieren durch einen Hochgeschwindigkeits-Zentrifugalabscheider, Trocknen, Granulieren und Mikropulvern für die Verwendung in Pulver- oder Tablettenform .
Vorbereitungsmethoden
Cyclamate calcium is prepared by the sulfonation of cyclohexylamine, which involves reacting cyclohexylamine with either sulfamic acid or sulfur trioxide . The industrial production method involves the addition of pure sodium (flakes or rods suspended in solvent) with cyclohexylamine, followed by chilling, filtering through a high-speed centrifugal separator, drying, granulating, and micro-pulverizing for powder or tablet usage .
Analyse Chemischer Reaktionen
Calciumcyclamat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Reaktionen mit salpetriger Säure. In einem Verfahren wird Cyclamat hydrolysiert, um hydrolysiertes Cyclamat zu bilden, das dann mit salpetriger Säure reagiert . Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehört Cyclohexylamin, ein potenzielles Karzinogen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind salpetrige Säure und Anthocyane .
Wissenschaftliche Forschungsanwendungen
Calciumcyclamat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. Es wird als nicht-nährstoffhaltiger Süßstoff in Lebensmitteln verwendet, insbesondere für Diabetiker, die keinen Saccharose konsumieren können . Es wird auch zur Analyse von Zusatzstoffen in Lebensmitteln sowie zur Bestimmung von Cyclamat in Tischsüßstoffen verwendet . Darüber hinaus wird Calciumcyclamat in Studien verwendet, die sich auf seine Toxizität und seine potenziellen krebserregenden Eigenschaften beziehen .
Wirkmechanismus
Der Wirkungsmechanismus von Calciumcyclamat beinhaltet die Umwandlung zu Cyclohexylamin durch Darmbakterien . Cyclohexylamin wird dann in den Blutkreislauf aufgenommen und entfaltet seine Wirkung. Zu den molekularen Zielen und Wegen, die an diesem Prozess beteiligt sind, gehört die mikrobielle Fermentation von nicht resorbiertem Cyclamat im unteren Darm . Es wurde gezeigt, dass Cyclohexylamin bei Ratten testikuläre Toxizität aufweist, was Bedenken hinsichtlich seiner Sicherheit aufwirft .
Vergleich Mit ähnlichen Verbindungen
Calciumcyclamat wird häufig mit anderen künstlichen Süßstoffen wie Saccharin, Aspartam, Acesulfam und Sucralose verglichen . Im Gegensatz zu Calciumcyclamat ist Saccharin 200-700 Mal süßer als Saccharose und hat einen leicht bitteren und metallischen Nachgeschmack . Aspartam und Acesulfam werden ebenfalls als nicht-nährstoffhaltige Süßstoffe verwendet, haben aber unterschiedliche chemische Strukturen und Eigenschaften . Calciumcyclamat ist einzigartig in seiner Hitzebeständigkeit und seiner Fähigkeit, den unangenehmen Geschmack anderer Süßstoffe zu maskieren .
Eigenschaften
IUPAC Name |
calcium;N-cyclohexylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO3S.Ca/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLJMHXGZUJRTL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24CaN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057892 | |
| Record name | Calcium cyclamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | Calcium cyclamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4154 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Form: crystals; pleasant, very sweet taste; practically insol in alcohol, benzene, chloroform, ether; pH of 10% aq soln 5.5-7.5; Said to be more resistant to cooking temp than saccharin /Dihydrate/, ODORLESS; WHITE CRYSTALLINE POWDER; 1 G SOL IN 4 ML WATER; 1 G SOL IN 60 ML ETHANOL; 1 G SOL IN 1.5 ML PROPYLENE GLYCOL; LOSS ON DRYING @ 140 °C FOR 2 HR 9.0% MAX /DIHYDRATE/; IN DILUTE SOLN ABOUT 30 TIMES AS SWEET AS SUCROSE, SOL IN AQ SOLN OF SORBITOL; 25 G SOL IN 100 ML 25% ALCOHOL; 2.4 G SOL IN 100 ML 90% ETHYL ALCOHOL, Soluble in water. Insoluble in most organic solvents. | |
| Record name | CALCIUM CYCLAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
139-06-0 | |
| Record name | Calcium cyclamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, N-cyclohexyl-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium cyclamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis(cyclohexylsulphamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM CYCLAMATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X12LMJ1WYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM CYCLAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



